![molecular formula C15H15Cl2NO B1439740 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline CAS No. 1040688-47-8](/img/structure/B1439740.png)
2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline
Overview
Description
2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline is an organic compound with the molecular formula C15H15Cl2NO and a molecular weight of 296.2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline consists of a central carbon atom bonded to a chlorine atom, an aniline group (phenylamine), and a propyl group with a chlorophenoxy substituent . The presence of the chlorine atoms and the phenoxy group may influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Synthesis and Fluorescence Properties
- Polyurethane cationomers with anil groups have been synthesized using derivatives of N-(2-hydroxybenzilidene)aniline, including a compound similar to 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline. These materials exhibit fluorescent properties due to intramolecular proton transfer in salicylideneanil structures, making them potentially useful for applications requiring fluorescence, such as in sensors or bioimaging (Buruianǎ et al., 2005).
Vibrational, Geometrical, and Electronic Properties
- Infrared spectroscopic studies and theoretical calculations on N-phenoxyethylanilines and their derivatives have provided insights into the vibrational, geometrical, and electronic properties of these compounds. This research has implications for understanding the fundamental properties of anilines, which may have applications in designing materials with specific electronic or structural characteristics (Finazzi et al., 2003).
Biodegradation of Aniline Derivatives
- Research on the biodegradation of 2-chloro-4-nitroaniline, a compound structurally related to 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline, by Rhodococcus sp. has provided insights into the metabolic pathways involved in the degradation of aniline derivatives. Understanding these pathways is crucial for developing bioremediation strategies for the removal of toxic aniline derivatives from the environment (Khan et al., 2013).
Advanced Adsorbents for Pollutant Removal
- The synthesis and characterization of imine-linked covalent organic frameworks (COFs) incorporating aniline as a modulator, such as TAPT-AN-COF, demonstrate excellent adsorption capabilities towards pollutants like chlorophenols. This research highlights the potential of aniline derivatives in the design of novel adsorbents for water purification and the removal of organic pollutants (Xu et al., 2021).
Synthesis of Novel Compounds and Antimicrobial Activity
- Aniline derivatives have been used in the synthesis of novel quinazolinone derivatives with significant antimicrobial activity. This suggests the potential application of compounds like 2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline in the synthesis of new pharmaceutical agents with antimicrobial properties (Habib et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO/c1-11(19-13-8-6-12(16)7-9-13)10-18-15-5-3-2-4-14(15)17/h2-9,11,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLPLYYJIMNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



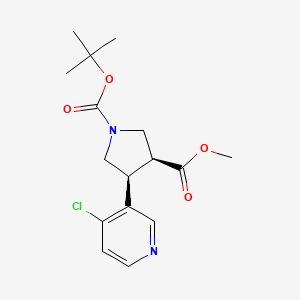
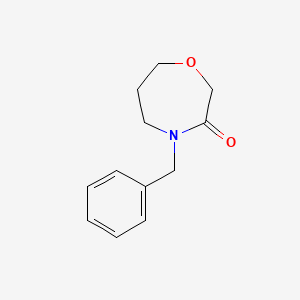
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
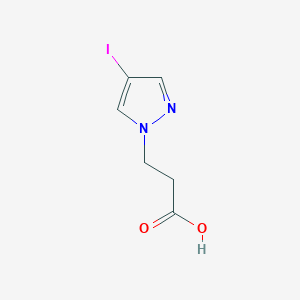
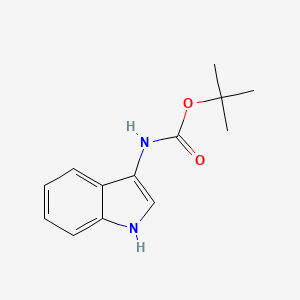
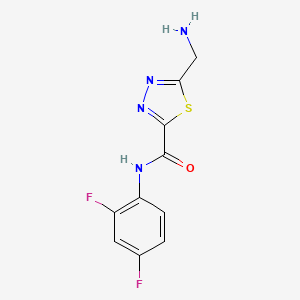
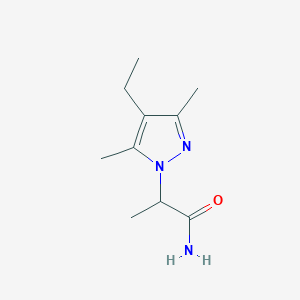
![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)

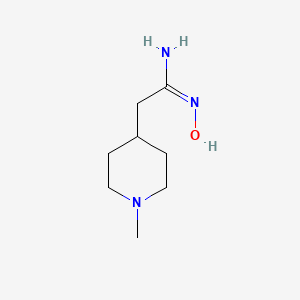
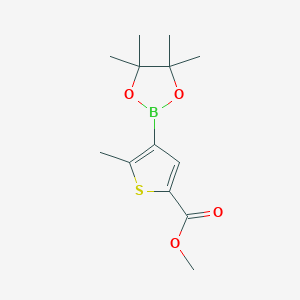
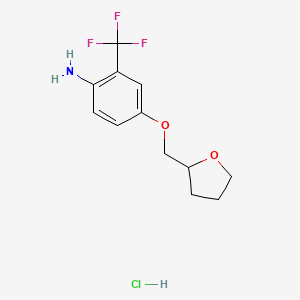
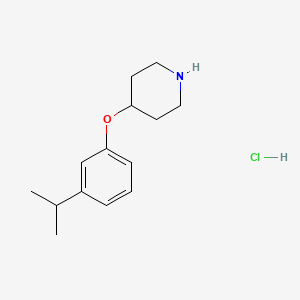
![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)